9-Phenyl-3,9'-bi-9H-carbazole
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Overview
Description
9-Phenyl-3,9’-bi-9H-carbazole is an organic compound belonging to the carbazole family. It is characterized by the presence of two carbazole rings linked together through a phenyl group. This unique structure endows the compound with distinct chemical and physical properties, making it a noteworthy subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-3,9’-bi-9H-carbazole involves several key steps. One common method includes the mixing of 3-boronic acid-9-substituted carbazole, 3-bromo-carbazole, potassium carbonate, methylbenzene, ethanol, and distilled water in a reactor. This mixture undergoes catalytic coupling, followed by purification steps such as vacuum distillation and filtration .
Industrial Production Methods: For industrial production, the synthesis process is scaled up, maintaining the same reaction conditions but with larger quantities of reactants. The high yield and simplicity in post-processing make this compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-3,9’-bi-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed coupling reactions in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces hydrogenated forms of the compound.
Scientific Research Applications
9-Phenyl-3,9’-bi-9H-carbazole has significant applications in various fields:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 9-Phenyl-3,9’-bi-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. In OLEDs, for example, it acts as a hole transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparison with Similar Compounds
9H-Carbazole: A simpler structure with a single carbazole ring.
3,6-Diphenyl-9H-carbazole: Contains additional phenyl groups at the 3 and 6 positions.
Polycarbazole: A polymeric form with multiple carbazole units.
Uniqueness: 9-Phenyl-3,9’-bi-9H-carbazole stands out due to its dual carbazole rings linked by a phenyl group, which imparts unique electronic properties. This structure enhances its performance in applications like OLEDs, where efficient charge transport is crucial .
Properties
IUPAC Name |
3-carbazol-9-yl-9-phenylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-10-21(11-3-1)31-29-17-9-6-14-25(29)26-20-22(18-19-30(26)31)32-27-15-7-4-12-23(27)24-13-5-8-16-28(24)32/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCCAKVWJEZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C72 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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